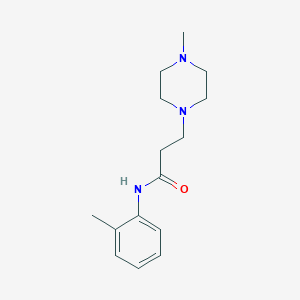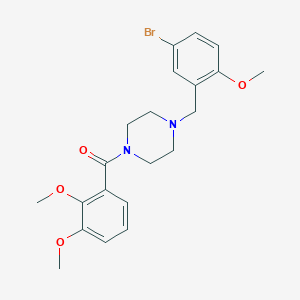
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide, also known as MTPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MTPP belongs to the class of piperazine derivatives and has a molecular formula of C15H23N3O.
科学研究应用
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in animal models. This has made 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments for the condition.
作用机制
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide is metabolized by monoamine oxidase B (MAO-B) to form a toxic metabolite known as MPP+. MPP+ selectively accumulates in dopaminergic neurons and inhibits mitochondrial complex I, leading to oxidative stress and cell death. This mechanism of action is similar to that of the neurotoxin MPTP, which is known to cause Parkinson's disease-like symptoms in humans.
Biochemical and Physiological Effects:
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
实验室实验的优点和局限性
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide is a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments for the condition. Its selective toxicity to dopaminergic neurons makes it a useful model for studying the disease in animal models. However, 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide has limitations as a tool for studying Parkinson's disease, as it does not fully replicate the complexity of the disease in humans.
未来方向
Future research on 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide could focus on developing new treatments for Parkinson's disease based on its mechanism of action. This could include developing drugs that target mitochondrial complex I or antioxidants that can protect against oxidative stress. Additionally, 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide could be used as a tool for studying other neurodegenerative diseases that involve dopaminergic neuron damage, such as multiple system atrophy.
合成方法
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide can be synthesized using a multi-step process that involves the reaction of N-phenylpiperazine with 4-methylbenzoyl chloride in the presence of a base to form 3-(4-methylbenzoyl)-N-phenylpiperazine. This intermediate product is then reacted with propionyl chloride in the presence of a base to form 3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide.
属性
产品名称 |
3-(4-Methyl-piperazin-1-yl)-N-o-tolyl-propionamide |
|---|---|
分子式 |
C15H23N3O |
分子量 |
261.36 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H23N3O/c1-13-5-3-4-6-14(13)16-15(19)7-8-18-11-9-17(2)10-12-18/h3-6H,7-12H2,1-2H3,(H,16,19) |
InChI 键 |
MPGLCBFXJIBSBI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C |
规范 SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C |
溶解度 |
39.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)


![1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)
![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)
![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)


![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)
